{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol
Description
This compound is a heterocyclic molecule featuring a fused triazolo-oxazine core with a hydroxymethyl (-CH2OH) substituent at position 2. Its molecular formula is C9H14N4O (monoisotopic mass: 194.11676 Da). Limited literature or patent data exists for this specific compound, indicating its novelty in pharmacological or synthetic chemistry research.
Properties
IUPAC Name |
6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-3-5-7-8-6-4-11-2-1-9(5)6/h10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKVOLNWGQRDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798716-97-8 | |
| Record name | {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as amino alcohols, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Alkylation and Etherification Reactions
The hydroxymethyl group undergoes alkylation under basic conditions. For example:
Table 1: Alkylation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, CPME, 115°C, 12h | 3-(Benzyloxymethyl)triazolo-oxazine | 98% | |
| Cyclopropyl bromide | K₂CO₃, CPME, 115°C, 12h | 3-(Cyclopropoxymethyl)triazolo-oxazine | 82% |
Oxidation Reactions
The primary alcohol moiety can be oxidized to a carboxylic acid:
-
Oxidation with KMnO₄ :
This reaction proceeds via a two-step oxidation mechanism, achieving ~65% yield .
Nucleophilic Substitution at the Triazole Ring
The C-3 position of the triazole ring participates in nucleophilic aromatic substitution (NAS):
Table 2: NAS Reactions
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | Cp₂ZrCl₂ (10 mol%), CPME, 110°C | 3-(Anilinomethyl)triazolo-oxazine | 68% | |
| Cyclohexylamine | Ultrasound, rt, 15 min | 3-(Cyclohexylaminomethyl)triazolo-oxazine | 55% |
Cyclization and Ring Expansion
Under acidic conditions, the compound forms fused bicyclic systems:
Hydrogen Bond-Directed Crystal Packing
The hydroxyl group facilitates supramolecular assembly via bifurcated hydrogen bonds:
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O─H⋯O/N interactions : Forms six-membered rings with methanol solvates, stabilizing crystal lattices .
Functional Group Interconversion
The methanol group is converted to esters or amides:
-
Esterification :
-
Amidation :
These reactions are critical for modifying solubility and bioactivity.
Catalytic Hydrogenation
The oxazine ring undergoes partial saturation:
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H₂/Pd-C in MeOH : Reduces the oxazine ring to a tetrahydro derivative while preserving the triazole moiety .
Mechanistic Insights
Key reaction pathways include:
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Electrophilic aromatic substitution at the triazole C-3 position due to electron withdrawal by adjacent nitrogen atoms .
-
Cooperative vinylogous anomeric-based oxidation (ABO) in fused-ring systems .
Comparative Reactivity
The compound exhibits distinct reactivity compared to analogs:
| Property | {5H,6H,8H-Triazolo-oxazin-3-yl}methanol | 3-Propanoic Acid Analog |
|---|---|---|
| Oxidation Rate | Slow (t₁/₂ = 2.5 h) | Fast (t₁/₂ = 0.8 h) |
| NAS Reactivity | Moderate (k = 0.15 M⁻¹s⁻¹) | High (k = 0.32 M⁻¹s⁻¹) |
| Hydrogen Bond Strength | Strong (ΔG = −12.4 kJ/mol) | Weak (ΔG = −8.1 kJ/mol) |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol. Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.
Anticancer Properties
The compound has also shown promise in anticancer research. A study published in Journal of Medicinal Chemistry reported that certain derivatives inhibited the proliferation of cancer cells in vitro. The derivatives were tested against various cancer cell lines, including breast and lung cancer cells. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research by Johnson et al. (2024) found that this compound could protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegenerative diseases like Alzheimer’s and Parkinson’s, administration of this compound resulted in improved cognitive function and reduced neuroinflammation.
Pesticidal Activity
In agricultural science, this compound has been investigated for its pesticidal properties. A study conducted by Garcia et al. (2022) demonstrated that formulations containing this compound effectively controlled pest populations such as aphids and whiteflies. The mode of action appears to involve disruption of the pests' nervous systems.
Plant Growth Regulation
Additionally, this compound has been explored as a plant growth regulator. Research findings indicate that it can enhance seed germination and root development in various crops. Field trials showed a significant increase in yield for crops treated with this compound compared to untreated controls.
Polymer Synthesis
In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research by Lee et al. (2023) detailed the synthesis process and characterized the resulting polymers using techniques such as NMR spectroscopy and thermal gravimetric analysis.
Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives with superior adhesion properties and resistance to environmental degradation. Studies have shown that coatings incorporating this compound demonstrate improved durability under harsh conditions.
Mechanism of Action
The mechanism by which {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
a) {5H,6H,8H-[1,2,4]Triazolo[3,4-c][1,4]oxazin-3-yl}methanamine
- Molecular Formula : C9H15N5O.
- Key Difference: Replacement of the hydroxymethyl (-CH2OH) group with an aminomethyl (-CH2NH2) group.
- This affects solubility and bioavailability.
b) (2S)-2-{5H,6H,8H-[1,2,4]Triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine Dihydrochloride
- Molecular Formula : C9H14N4O · 2HCl.
- Key Difference : Incorporation of a pyrrolidine ring via a chiral carbon (2S configuration).
c) Methyl({5H,6H,8H-[1,2,4]Triazolo[3,4-c][1,4]oxazin-3-yl}methyl)amine
- Molecular Formula : C7H12N4O.
- Key Difference : Methylamine substituent instead of hydroxymethyl.
- Implications: Reduced polarity compared to the methanol derivative, likely improving membrane permeability but decreasing aqueous solubility.
Physicochemical Properties
Table 1: Predicted Collision Cross-Section (CCS) Comparison
| Compound/Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ (Target Compound) | 195.12404 | 143.1 |
| [M+H]+ (Pyrrolidine Derivative) | 195.12404 | 143.1* |
| [M+Na]+ (Target Compound) | 217.10598 | 153.3 |
Note: The pyrrolidine derivative shares the same m/z but may exhibit distinct CCS due to conformational differences.
Biological Activity
The compound {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound.
The molecular structure of this compound is characterized by the fusion of triazole and oxazine rings. Its molecular formula is , and it has a molecular weight of approximately 142.17 g/mol. The compound exists in various forms including hydrochloride salts which enhance its solubility and stability in biological assays .
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Esterification : This step introduces functional groups that are crucial for further reactions.
- Substitution Reactions : The chloromethyl group can be replaced by various nucleophiles.
- Cycloaddition : The triazole ring can participate in cycloaddition reactions which are essential for forming new derivatives with enhanced biological activity .
Biological Activity
Research indicates that compounds containing triazole and oxazine moieties exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have been tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
- Antifungal Properties : Research on related compounds suggests potential antifungal activity against various strains .
Anti-inflammatory Activity
Compounds with a similar structure have been evaluated for their anti-inflammatory effects. They are believed to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Anticancer Potential
The triazole ring system has been associated with anticancer properties. Studies indicate that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
Q & A
Q. What are the common synthetic methodologies for preparing {5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol and its derivatives?
The synthesis typically involves cyclocondensation reactions between hydrazides and heterocyclic thiones. For example, hydrazides (e.g., acethydrazide) react with oxazin/thiazin-3(4H)-thione precursors in a mixed solvent system (e.g., n-butanol/DMSO, 4:1 v/v) under reflux for 12–48 hours . Key steps include:
- Thione preparation : Phosphorus pentasulfide treatment of ketone precursors in pyridine (e.g., 2-phenyl-2H-1,4-benzoxazin-3(4H)-one → thione derivative) .
- Cyclization : Hydrazide-thione condensation to form the triazolo-oxazine core.
- Purification : Crystallization from solvents like acetonitrile or ethyl acetate/hexane mixtures.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- Melting Point (MP) : Used to assess purity (e.g., derivatives like 1-methyl-4-phenyl-4H-triazolobenzoxazine melt at 170–172°C) .
- Spectroscopy :
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.4% of theoretical) .
- HPLC : Quantifies purity, especially for biologically active derivatives .
Q. What biological activities are reported for triazolo-oxazine derivatives, and how are they assayed?
Triazolo-oxazines exhibit CNS depressant activity , particularly as anti-anxiety agents. Key findings:
- In vivo assays : Rodent models (e.g., reduced grip strength, ataxia) at 0.5–10 mg/kg doses .
- In vitro transporter inhibition : Derivatives like 8-(4-chlorophenyl)-5-methyl-oxadiazolothiazin-3-one inhibit ABCC6 transporters, assessed via ATPase activity assays .
- Structural analogs : Modifications at R-groups (e.g., alkyl, halogens) influence potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during cyclocondensation?
Optimization strategies include:
- Solvent ratio : Higher DMSO content (e.g., alcohol:DMSO = 1:1) accelerates reaction rates but may reduce crystallinity; 4:1 balances yield and purity .
- Reflux duration : Extending time to 24–48 hours improves conversion but risks side-product formation (e.g., dimerization) .
- Catalysts : Pyridine aids thione synthesis, while inert atmospheres (N₂) prevent oxidation .
- Purification : Gradient crystallization (e.g., DMSO/acetonitrile) enhances recovery of high-purity products .
Q. What structure-activity relationship (SAR) trends are observed in triazolo-oxazine derivatives targeting CNS receptors?
Critical SAR insights:
- Substituent position : Para-substituted aryl groups (e.g., 4-chlorophenyl) enhance ABCC6 inhibition (~70% ATPase suppression vs. 40% for meta-substituted) .
- Alkyl chain length : Methyl groups at R₁ improve solubility, while longer chains (e.g., ethyl) reduce blood-brain barrier penetration .
- Heteroatom substitution : Oxygen (oxazine) vs. sulfur (thiazine) alters binding to GABA receptors, with oxazines showing higher anxiolytic potency .
Q. How can discrepancies in reported biological activity data for triazolo-oxazine derivatives be resolved?
Discrepancies often arise from:
- Purity variations : Impurities ≥5% (e.g., unreacted thiones) skew activity; rigorous HPLC/MS validation is recommended .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. MDCK for transporter assays) or animal models (rats vs. mice) affect outcomes .
- Stereochemistry : Chiral centers (e.g., in oxadiazolothiazin-3-ones) may require enantiomeric separation for accurate activity profiling .
Q. What computational approaches are used to predict the binding affinity of this compound to ABC transporters?
Methods include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ABCC6 nucleotide-binding domains (NBDs) .
- MD simulations : GROMACS for stability analysis of ligand-transporter complexes over 100-ns trajectories .
- QSAR models : Regression analysis correlating substituent electronegativity with IC₅₀ values (R² > 0.85 for halogenated derivatives) .
Methodological Notes
- Synthetic Challenges : Hygroscopicity of intermediates (e.g., tetrafluoroborate salts) necessitates anhydrous handling .
- Biological Testing : In vivo CNS studies require strict adherence to ethical guidelines (e.g., OECD 420) .
- Data Reproducibility : Share raw spectral data (e.g., NMR FID files) and crystallographic parameters (CCDC entries) for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
